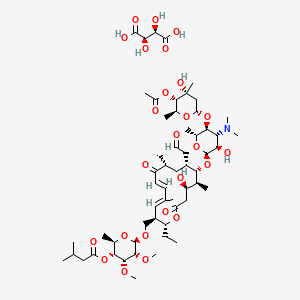

Tylvalosin Tartrate

Description

Properties

CAS No. |

63428-13-7 |

|---|---|

Molecular Formula |

C57H93NO25 |

Molecular Weight |

1192.3 g/mol |

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C53H87NO19.C4H6O6/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17+,28-22+;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-;1-,2-/m11/s1 |

InChI Key |

OLLSDNUHBJHKJS-XKORHJEPSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacodynamics of Tylvalosin Tartrate in the Swine Respiratory Tract: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Tylvalosin tartrate, a third-generation macrolide antibiotic, has emerged as a significant therapeutic agent in swine medicine, particularly for the management of respiratory diseases. Its efficacy is rooted in a combination of potent antimicrobial activity against key porcine respiratory pathogens and significant immunomodulatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in the swine respiratory tract, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Antimicrobial Activity and Efficacy

This compound exerts its bacteriostatic action by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. It has demonstrated excellent in vitro activity against a range of gram-positive bacteria and mycoplasmas, as well as some gram-negative organisms.

Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound against major swine respiratory pathogens is summarized in the table below. The data presented are the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Mycoplasma hyopneumoniae | 0.016 | 0.06 | [1][2] |

| Actinobacillus pleuropneumoniae | 64 | 64 | [3] |

| Pasteurella multocida | - | - | - |

| Streptococcus suis | - | - | - |

| Bordetella bronchiseptica | - | - | - |

Data for Pasteurella multocida, Streptococcus suis, and Bordetella bronchiseptica were not available in the reviewed literature.

Immunomodulatory and Anti-inflammatory Effects

Beyond its direct antimicrobial action, this compound has been shown to possess significant anti-inflammatory and immunomodulatory properties, which contribute to its therapeutic efficacy in respiratory diseases.[1][4]

Modulation of Inflammatory Pathways

This compound has been demonstrated to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

References

- 1. In vitro activity of tylvalosin against Spanish field strains of Mycoplasma hyopneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of tylvalosin against Spanish field strains of M hyo - Swine abstracts - pig333, pig to pork community [pig333.com]

- 3. advacarepharma.com [advacarepharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

Tylvalosin Tartrate: A Technical Guide to its Spectrum of Activity Against Key Veterinary Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylvalosin tartrate is a third-generation, 16-membered macrolide antibiotic used exclusively in veterinary medicine.[1][2][3] It is a semi-synthetic derivative of tylosin, produced through specific structural modifications.[4][5] This antibiotic is recognized for its broad-spectrum activity, particularly against Gram-positive bacteria, Mycoplasma species, and certain fastidious Gram-negative organisms.[6][7][8] It is widely utilized for the treatment and prevention of critical respiratory and enteric diseases in swine and poultry.[4][5][9] Formulations containing tylvalosin are administered to animals via medicated feed or drinking water.[10][11]

The primary mechanism of action for tylvalosin, like other macrolides, is the inhibition of bacterial protein synthesis.[12][13][14] It is generally considered a bacteriostatic agent, but has demonstrated bactericidal effects against certain pathogens, such as Mycoplasma hyopneumoniae, at concentrations above the Minimum Inhibitory Concentration (MIC).[6][13] Notably, tylvalosin is inactive against members of the Enterobacteriaceae family, such as Escherichia coli and Salmonella spp., which are naturally resistant.[6][15][16] Beyond its direct antimicrobial effects, tylvalosin has also been shown to possess immunomodulatory and anti-inflammatory properties, which may contribute to its overall therapeutic efficacy.[1][6][17]

Mechanism of Action

This compound exerts its antibiotic effect by targeting the bacterial ribosome. It reversibly binds to the 23S rRNA component of the 50S ribosomal subunit.[6][15][18] This binding action physically obstructs the peptide exit tunnel, which prevents the elongation of the nascent polypeptide chain. By interfering with this crucial step in translation, tylvalosin effectively halts protein synthesis, thereby inhibiting bacterial growth and replication.[3][18] An additional therapeutic benefit is that its primary metabolite, 3-O-acetyltylosin (3-AT), also possesses antimicrobial activity.[12]

Caption: Mechanism of action of this compound.

Quantitative Spectrum of Activity

The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values for tylvalosin against key veterinary pathogens affecting swine and poultry. Data is presented as MIC ranges, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates).

Swine Pathogens

Tylvalosin is indicated for the treatment and control of swine enzootic pneumonia, porcine proliferative enteropathy (ileitis), and swine dysentery.[10][19]

| Pathogen | Associated Disease | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citations |

| Mycoplasma hyopneumoniae | Enzootic Pneumonia | --- | --- | --- | [1][20] |

| Lawsonia intracellularis | Porcine Proliferative Enteropathy (Ileitis) | --- | --- | --- | [8][10] |

| Brachyspira hyodysenteriae | Swine Dysentery | ≤0.25 - 8 | 4 | 8 | [21] |

| Pasteurella multocida | Swine Respiratory Disease (SRD) | 128 | --- | --- | [22] |

| Staphylococcus aureus | Various | 2 | --- | --- | [22] |

Note: Data for M. hyopneumoniae and L. intracellularis often emphasizes tylvalosin's superior potency relative to other macrolides, with studies noting its MIC₉₀ values are significantly lower than those of tylosin and tilmicosin.[1][20] The high MIC for P. multocida may represent a specific resistant isolate, as the organism is generally considered within the activity spectrum.[1][10]

Poultry Pathogens

In poultry, tylvalosin is used to treat and control mycoplasmosis and other bacterial infections like necrotic enteritis and ornithobacteriosis.[12][23][24]

| Pathogen | Associated Disease | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citations |

| Mycoplasma gallisepticum | Mycoplasmosis, Chronic Respiratory Disease (CRD) | 0.007 - 0.25 | --- | --- | [7][13] |

| Mycoplasma synoviae | Infectious Synovitis, CRD | 0.015 - ≤0.25 | --- | ≤0.25 | [3][9] |

| Clostridium perfringens | Necrotic Enteritis | --- | --- | --- | [24][25] |

| Ornithobacterium rhinotracheale (ORT) | Ornithobacteriosis | --- | --- | --- | [12][24][26] |

Note: Tylvalosin is consistently reported as one of the most active antibiotics against avian Mycoplasma species, with very low MIC values.[3][9]

Experimental Protocols for MIC Determination

Standardized laboratory methods are crucial for accurately determining the susceptibility of veterinary pathogens to antimicrobials. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures. The most common methods employed are broth microdilution and agar dilution.

Broth Microdilution Method

This method is widely used to determine the MIC of antimicrobials for a variety of aerobic bacteria and is the preferred method for Mycoplasma species.[20]

Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water) at a known concentration.[6]

-

Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a liquid growth medium within the wells of a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial isolate to be tested is grown to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final standardized concentration (e.g., 5 x 10⁵ CFU/mL) in each well.

-

Inoculation and Incubation: The microtiter plate wells are inoculated with the standardized bacterial suspension. The plate is then incubated under specific conditions (temperature, atmosphere, and duration) appropriate for the pathogen.

-

For Mycoplasma spp.: Specialized media such as Friis Medium is used, and incubation can last from 5 to 12 days at approximately 35-37°C.[20]

-

-

Result Interpretation: Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Caption: Standard workflow for the broth microdilution MIC test.

Agar Dilution Method

The agar dilution method is often used for fastidious or anaerobic bacteria, such as Brachyspira hyodysenteriae.[27][28]

Methodology:

-

Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific concentration of this compound incorporated into the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial isolates are grown in broth culture and adjusted to a standard turbidity.

-

Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of each agar plate in the series, from the lowest to the highest antibiotic concentration.

-

Incubation: The plates are incubated under conditions suitable for the organism's growth (e.g., anaerobically for Brachyspira).

-

Result Interpretation: The plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria.

Conclusion

This compound is a potent macrolide antibiotic with a well-defined spectrum of activity against economically significant pathogens in swine and poultry. Its high in vitro activity, particularly against Mycoplasma spp., Lawsonia intracellularis, Brachyspira hyodysenteriae, and Clostridium perfringens, underscores its therapeutic importance.[10][11][24] The mechanism of action, centered on the inhibition of protein synthesis at the 50S ribosomal subunit, is characteristic of the macrolide class.[3][14] Standardized methodologies, such as broth and agar dilution, are essential for the continued surveillance of its efficacy and for monitoring the potential development of antimicrobial resistance. This technical overview provides foundational data and procedural context for researchers and professionals engaged in the development and application of veterinary antimicrobial agents.

References

- 1. Use of Subtherapeutic Tylvalosin Against Mycoplasma hyopneumoniae: Implications For Respiratory Microbiome Dysbiosis and Swine Lung Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration [frontiersin.org]

- 3. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tylvalosin | 63409-12-1 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. toku-e.com [toku-e.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. ec.europa.eu [ec.europa.eu]

- 9. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. advacarepharma.com [advacarepharma.com]

- 11. agrinusa.com [agrinusa.com]

- 12. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 13. ec.europa.eu [ec.europa.eu]

- 14. Tylvalosin - Wikipedia [en.wikipedia.org]

- 15. pharmgate.com [pharmgate.com]

- 16. poultrydvm.com [poultrydvm.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. searchlf.ama-assn.org [searchlf.ama-assn.org]

- 20. researchgate.net [researchgate.net]

- 21. sat.gstsvs.ch [sat.gstsvs.ch]

- 22. caymanchem.com [caymanchem.com]

- 23. Efficacy of Tylvalosin Aganist Mycoplasma Gallisepticum in Broilers and its Effect on Performance, Hematological and Biochemical Parameters [jcvr.journals.ekb.eg]

- 24. Tylvalosin 5% – AGP alternatives,Anticoccidials,Antibiotic substitutes—Phiphar healthcare limited [phiphar.com]

- 25. Efficacy of low-dose tylvalosin for the control of clostridiosis in broilers and its effect on productive parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. avinews.com [avinews.com]

- 27. actavet.vfu.cz [actavet.vfu.cz]

- 28. Implementation and evaluation of different eradication strategies for Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Tylvalosin Tartrate in Porcine Alveolar Macrophages: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted immunomodulatory effects of tylvalosin tartrate on porcine alveolar macrophages (PAMs), the primary target cells for significant respiratory pathogens in swine, such as the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). This compound, a third-generation macrolide antibiotic, exhibits a range of activities beyond its antimicrobial properties, positioning it as a compound of interest for therapeutic strategies aimed at modulating the host immune response to infection. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Immunomodulatory Actions of this compound

This compound exerts its immunomodulatory effects on porcine alveolar macrophages through several key mechanisms:

-

Antiviral Activity against PRRSV: this compound has been demonstrated to inhibit the replication of PRRSV in PAMs in a dose-dependent manner.[1][2][3][4] This inhibition is not merely virucidal but involves interference with multiple stages of the viral life cycle.[1][3][4]

-

Anti-inflammatory Properties: The compound significantly attenuates the inflammatory response in PAMs. This is achieved by suppressing the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[2][5][6] This leads to a marked reduction in the production of key pro-inflammatory cytokines.

-

Modulation of Cytokine and Mediator Production: this compound actively shifts the balance from a pro-inflammatory to a pro-resolving state. It inhibits the secretion of pro-inflammatory cytokines such as Interleukin-1α (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (CXCL-8), and Tumor Necrosis Factor-alpha (TNF-α).[6][7][8] Concurrently, it has been shown to induce the release of pro-resolving lipid mediators like Lipoxin A4 and Resolvin D1.[9][10]

-

Induction of Apoptosis and Efferocytosis: this compound promotes apoptosis (programmed cell death) in porcine neutrophils and macrophages.[9][10][11][12] This is a crucial mechanism for the resolution of inflammation, as it facilitates the non-inflammatory clearance of apoptotic cells by phagocytes in a process known as efferocytosis, which is also enhanced by the drug.[9][10][11][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound on porcine alveolar macrophages and related models.

Table 1: Antiviral Efficacy of this compound against PRRSV in PAMs

| This compound Concentration | Inhibition of PRRSV Proliferation | Reference |

| 40 µg/mL | >90% reduction | [1] |

| Dose-dependent | Increasing inhibition with rising concentration | [1][2][4] |

Table 2: Effect of this compound on Cytokine Production

| Cytokine/Mediator | Model | This compound Treatment | Outcome | Reference |

| IL-1α | LPS-stimulated porcine macrophages | 10 µg/mL | Significant reduction in protein secretion | [12][13] |

| IL-6 | Sows challenged with PRRSV | In vivo treatment | Significantly lower serum levels compared to untreated | [7] |

| IL-8 (CXCL-8) | Sows challenged with PRRSV | In vivo treatment | Significantly lower serum levels compared to untreated | [7] |

| IL-8 (CXCL-8) | LPS-stimulated porcine macrophages | 10 µg/mL | Significant reduction in protein secretion | [12][13] |

| IL-12 | Sows challenged with PRRSV | In vivo treatment | Significantly lower serum levels compared to untreated | [7] |

| TNF-α | Sows challenged with PRRSV | In vivo treatment | Significantly lower serum levels compared to untreated | [7] |

| Leukotriene B4 (LTB4) | Calcium ionophore-activated porcine neutrophils | 10 µg/mL | Inhibition of production | [13] |

| Lipoxin A4 (LXA4) | Calcium ionophore-activated porcine neutrophils | Not specified | Increased release | [9][13] |

| Resolvin D1 (RvD1) | Calcium ionophore-activated porcine neutrophils | Not specified | Increased release | [9][13] |

Table 3: Effect of this compound on Macrophage Apoptosis

| Cell Type | This compound Concentration | Time Point | Outcome | Reference |

| Porcine Macrophages | 0.1, 1.0, 10 µg/mL | 12 and 24 hours | Concentration- and time-dependent increase in apoptosis | [9][12] |

| Porcine Macrophages | Not specified | 12 and 24 hours | Activation of caspase-3 | [9][12] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the immunomodulatory effects of this compound on porcine alveolar macrophages.

Porcine Alveolar Macrophage (PAM) Isolation and Culture

-

Source: Healthy, specific-pathogen-free (SPF) piglets, typically 4-6 weeks of age.

-

Isolation Procedure:

-

Euthanize piglets and aseptically collect the lungs.

-

Perform bronchoalveolar lavage by instilling and retrieving phosphate-buffered saline (PBS) into the lungs multiple times.

-

Centrifuge the collected lavage fluid to pellet the cells.

-

Resuspend the cell pellet in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Plate the cells and incubate for a period to allow macrophages to adhere.

-

Wash away non-adherent cells to obtain a purified PAM culture.

-

PRRSV Infection and Titration Assay (TCID50)

-

Cell Lines: Primary PAMs or MARC-145 cells (a monkey kidney cell line susceptible to PRRSV).

-

Virus Strains: Various strains of PRRSV, including NADC30-like and NADC34-like strains, are used.[1][4]

-

Infection Protocol:

-

Seed PAMs or MARC-145 cells in 96-well plates.

-

Infect the cells with a specific multiplicity of infection (MOI) of PRRSV.

-

Treat the cells with varying concentrations of this compound at different time points relative to infection (pre-treatment, co-incubation, post-treatment) to assess its effect on different stages of the viral life cycle.[1][3][4]

-

-

Titration (TCID50 Assay):

-

Collect the supernatant from infected and treated cells after a defined incubation period.

-

Perform serial 10-fold dilutions of the supernatant.

-

Add the dilutions to fresh MARC-145 cells in a 96-well plate.

-

Incubate for 5-7 days and observe for cytopathic effects (CPE).

-

Calculate the 50% tissue culture infective dose (TCID50) using the Reed-Muench method.[6]

-

Cytokine and Chemokine Analysis

-

Methodology: Enzyme-linked immunosorbent assay (ELISA) or bead-based fluorescent multiplex assays.

-

Protocol:

-

Culture PAMs in the presence or absence of a stimulant (e.g., lipopolysaccharide - LPS) and different concentrations of this compound.

-

Incubate for a specified period (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Analyze the supernatants for the concentration of specific cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) using commercially available ELISA kits or multiplex arrays according to the manufacturer's instructions.[6][12]

-

Apoptosis Assays

-

TUNEL Staining (Terminal deoxynucleotidyl transferase dUTP nick end labeling):

-

Caspase-3 Activity Assay:

-

Cell Death ELISA:

NF-κB Activation Analysis

-

Immunofluorescence for p65 Translocation:

-

Culture PAMs on coverslips and treat with a stimulant (e.g., LPS) with or without this compound.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of p65 using fluorescence microscopy. A translocation from the cytoplasm to the nucleus indicates activation.[5][6]

-

-

Western Blot for IκBα Phosphorylation and Degradation:

-

Prepare cell lysates from treated and untreated PAMs.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated IκBα and total IκBα.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands. A decrease in total IκBα and an increase in phosphorylated IκBα indicate NF-κB pathway activation.[5][6]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Breaking the PRRSV-2 Life Cycle in Porcine Alveolar Macrophages: Tylvalosin’s Multi-Stage Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of a water-soluble formulation of tylvalosin on disease caused by porcine reproductive and respiratory syndrome virus alone in sows or in combination with Mycoplasma hyopneumoniae in piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Improves the Health Status of Swine Herds during Immunization with Porcine Reproductive and Respiratory Syndrome Virus-Inactivated Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Frontiers | Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Chemical Properties and Solubility of Tylvalosin Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility profile of tylvalosin tartrate, a third-generation macrolide antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing key data, experimental methodologies, and insights into its mechanism of action.

Core Chemical Properties

This compound is a semi-synthetic derivative of tylosin, produced by specific structural modifications to enhance its antimicrobial and pharmacokinetic properties. It is primarily used in veterinary medicine.

The core physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for laboratory and development work.

| Property | Data | Reference(s) |

| Chemical Name | Acetylisovaleryltylosin tartrate | [1] |

| CAS Number | 63428-13-7 | [2][3][4] |

| Molecular Formula | C₅₇H₉₃NO₂₅ | [2][3][4] |

| Molecular Weight | 1192.3 g/mol | [2][3] |

| Appearance | White to off-white, hygroscopic powder | [4][5][6] |

| pKa | 7.6 (weakly basic) | [7] |

| UV/Vis Absorption (λmax) | 290 nm | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is critical for its formulation, delivery, and bioavailability. This compound exhibits a varied solubility profile across different solvent systems. The tartrate salt form is specifically designed to improve aqueous solubility compared to the base molecule.

| Solvent | Solubility Description | Quantitative Data (approx.) | Reference(s) |

| Water | Soluble | - | [2][5][6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly soluble | - | [1] |

| Methanol | Easily soluble | - | [5][6] |

| Ethanol | Soluble | 30 mg/mL | [1] |

| Dimethylformamide (DMF) | Soluble | 30 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble / Slightly soluble | 30 mg/mL | [1][4] |

| Acetone | Soluble | - | [2][5][6] |

| Chloroform | Soluble | - | [2][5][6] |

| Ethyl Acetate | Slightly soluble | - | [2][5][6] |

| Ether | Slightly soluble | - | [2][5][6] |

| Hexane | Insoluble / Almost insoluble | - | [2][5][6] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments related to the properties of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of a weakly basic compound like this compound.

-

Preparation of Solutions :

-

Prepare a 1 mM solution of this compound in a suitable co-solvent system if necessary to ensure complete dissolution.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) titrants.

-

Use a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.

-

-

Instrument Calibration :

-

Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

-

-

Titration Procedure :

-

Place 20 mL of the this compound solution into a reaction vessel equipped with a magnetic stirrer.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-

Immerse the calibrated pH electrode into the solution.

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

-

Begin titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).

-

Continue the titration until the pH reaches a stable value in the basic range (pH 12-12.5).

-

-

Data Analysis :

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the inflection point of the sigmoid curve, which corresponds to the pH where half of the compound is ionized. This pH value is the pKa.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[2]

-

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4]

-

System Preparation :

-

Prepare aqueous buffers at various physiological pH levels (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.[8]

-

Prepare a series of vials or flasks for each pH condition.

-

-

Equilibration :

-

Add an excess amount of solid this compound to each vial, ensuring that a solid phase remains present throughout the experiment. This confirms that saturation is achieved.

-

Add a defined volume of the respective pH buffer to each vial.

-

Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).[8]

-

Agitate the samples for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Processing :

-

After equilibration, allow the vials to stand, permitting the excess solid to sediment.

-

Carefully withdraw an aliquot from the supernatant.

-

Separate the dissolved API from the undissolved solid by centrifuging the aliquot at high speed or filtering it through a suitable low-binding filter (e.g., 0.45 µm).

-

-

Quantification :

-

Quantify the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of known this compound concentrations to ensure accurate quantification.

-

The measured concentration represents the equilibrium solubility of this compound under the tested conditions.[1][9][10]

-

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through multiple mechanisms, including direct inhibition of bacterial protein synthesis and modulation of host immune responses.

Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of tylvalosin, like other macrolides, is the inhibition of protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit in susceptible bacteria.[11][12] This binding event physically blocks the peptide exit tunnel, preventing the elongation of the polypeptide chain and thereby halting bacterial growth.

Caption: this compound's mechanism of inhibiting bacterial protein synthesis.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

Beyond its antimicrobial effects, this compound exhibits significant anti-inflammatory properties. It has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][6][13] In response to inflammatory stimuli like lipopolysaccharide (LPS), tylvalosin attenuates the phosphorylation and degradation of IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus. This prevents the transcription of pro-inflammatory genes.[5]

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Regulation of PI3K-Akt/FoxO Signaling

Tylvalosin has also been reported to regulate key host signal transduction pathways, including the PI3K-Akt and FoxO signaling cascades.[14] The PI3K/AKT pathway is central to cell survival and proliferation, and it negatively regulates the FoxO (Forkhead box O) family of transcription factors.[15][16] By modulating this axis, tylvalosin can influence cellular processes such as apoptosis and the expression of antiviral genes, contributing to its broader therapeutic effects.

Caption: this compound's modulatory effect on the PI3K-Akt/FoxO signaling axis.

Experimental Workflow Visualization

The logical flow for determining solubility provides a clear, step-by-step representation of the experimental process, ensuring consistency and accuracy in results.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. enamine.net [enamine.net]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. who.int [who.int]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. toku-e.com [toku-e.com]

- 12. Tylvalosin | 63409-12-1 | Benchchem [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Pharmacokinetics of tylvalosin tartrate in broiler chickens after oral administration.

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tylvalosin tartrate, a third-generation macrolide antibiotic, is a critical therapeutic agent in the poultry industry, demonstrating potent activity against a range of pathogens, including Mycoplasma spp. and various Gram-positive and some Gram-negative bacteria.[1][2][3] Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the concentration and duration of the drug at the site of infection. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in broiler chickens following oral administration, summarizing key quantitative data, detailing experimental protocols, and visualizing experimental workflows.

Tylvalosin, or acetylisovaleryltylosin tartrate, functions by inhibiting bacterial protein synthesis through its irreversible binding to the 50S ribosomal subunit of susceptible bacteria.[4][5] It is derived from tylosin A via fermentation with a thermotolerant strain of Streptomyces thermotolerans.[6][7] Understanding its absorption, distribution, metabolism, and excretion in broiler chickens is paramount for optimizing dosage regimens, ensuring therapeutic success, and minimizing the risk of antimicrobial resistance.

Pharmacokinetic Parameters

The oral administration of this compound in broiler chickens has been the subject of multiple studies, yielding a range of pharmacokinetic parameters. These variations can be attributed to differences in experimental design, including the formulation of the drug, the health status of the chickens, and the analytical methods employed.[8][9] The following tables summarize the key pharmacokinetic parameters from several key studies.

Table 1: Single Oral Administration of this compound (Soluble Powder) in Healthy Broiler Chickens

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (F%) | Reference |

| 5 | 23.45 ± 23.31 | ~3 | - | 2.40 ± 2.87 | 5.92 | [10] |

| 10 | 31.36 ± 18.72 | ~3 | - | 2.04 ± 0.93 | 3.56 | [10] |

| 20 | 1641 | 0.571 | - | - | - | [4] |

| 25 | 287.12 ± 253.07 | ~3 | - | 1.06 ± 0.38 | 3.04 | [10] |

| 25 | 120.45 ± 45.82 | 1.42 ± 0.18 | 741.34 ± 286.73 (AUC0-t) | 5.06 ± 3.13 (t½λz) | 11.45 ± 4.66 | [8][9] |

| 25 | 2110 | 2 | - | 1.61 | - | [1] |

| 25 | 1220 | 1.72 | - | 6.66 | - | [7] |

| 25 | 1360 | 2.37 | - | - | 44.28 | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Elimination half-life; F: Bioavailability. Values are presented as mean ± standard deviation where available.

Table 2: Comparative Pharmacokinetics of Different this compound Formulations and Conditions

| Formulation/Condition | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (F%) | Reference |

| Nanocrystal Suspension (PO-NM) | 25 | 255.52 ± 111.88 | 0.71 ± 0.09 | 968.14 ± 264.08 (AUC0-t) | 5.06 ± 3.13 (t½λz) | 15.73 ± 4.29 | [8][9] |

| Soluble Powder (PO-SP) | 25 | 120.45 ± 45.82 | 1.42 ± 0.18 | 741.34 ± 286.73 (AUC0-t) | 5.06 ± 3.13 (t½λz) | 11.45 ± 4.66 | [8][9] |

| Healthy Chickens | 25 | 1220 | 1.72 | - | 6.66 | - | [7] |

| M. gallisepticum Infected | 25 | 760 | 1.31 | - | 3.04 | - | [7] |

| Tylvalosin Alone (Single Dose) | 25 | 2110 | 2 | - | 1.61 | - | [1] |

| Tylvalosin + Vitamin E (Single Dose) | 25 | 3270 | 2.18 | - | 2.42 | - | [1] |

| Tylvalosin Alone (Repeated Dose) | 25 | 4100 | - | - | 2.78 | - | [1] |

| Tylvalosin + Vitamin E (Repeated Dose) | 25 | 5670 | 2.25 | - | 3.05 | - | [1] |

These data highlight that formulation significantly impacts the pharmacokinetic profile of this compound. A nanocrystalline suspension resulted in a faster absorption (shorter Tmax) and higher peak plasma concentration (Cmax) compared to a soluble powder formulation.[8][9] Furthermore, the health status of the birds and co-administration with other substances like Vitamin E can also alter the drug's disposition.[1][7]

Experimental Protocols

The methodologies employed in pharmacokinetic studies are crucial for the interpretation of the results. Below are detailed descriptions of typical experimental protocols for evaluating the pharmacokinetics of this compound in broiler chickens.

Animal Models and Housing

-

Animals: Clinically healthy broiler chickens of varying ages and weights (e.g., 21 days old, weighing 600-800 g; 5-6 weeks old, weighing 1.7-2.0 kg) are commonly used.[3][6]

-

Housing: Chickens are typically housed in hygienic conditions, often in floor system chambers, and are acclimatized for a period (e.g., two weeks) before the experiment.[6]

-

Diet: The birds are provided with a standard, antibiotic-free diet and water ad libitum.[6][9]

Drug Administration and Dosing

-

Formulations: this compound is often administered as a water-soluble powder or granules, or as a nanocrystal suspension.[6][8] The powder is typically dissolved in purified water.[5]

-

Route of Administration: For oral administration studies, the drug is administered directly into the crop via gavage.[5]

-

Dosage: A common single oral dose for pharmacokinetic studies is 25 mg/kg of body weight.[1][6][9] Some studies also investigate different dose levels, such as 5, 10, and 25 mg/kg.[10] For repeated-dose studies, the drug may be administered once daily for several consecutive days.[6]

Sample Collection

-

Blood Sampling: Blood samples are collected at multiple time points post-administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[9]

-

Sampling Site: Blood is commonly drawn from the wing vein.[5]

-

Sample Processing: Blood is collected into heparinized tubes, and plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes).[6] The plasma is then stored frozen (e.g., at -20°C or -80°C) until analysis.

Analytical Methodology

-

Quantification: The concentration of tylvalosin in plasma or serum is determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][8][9]

-

Sample Preparation: Prior to analysis, plasma samples typically undergo a protein precipitation step, often using acetonitrile, followed by centrifugation to remove proteins. The supernatant is then analyzed.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental models with pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and t½.[4][9][10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of orally administered this compound in broiler chickens.

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetics of this compound in broiler chickens following oral administration are characterized by rapid absorption and variable elimination. Factors such as drug formulation and the health status of the birds can significantly influence the pharmacokinetic parameters. Nanocrystal formulations have shown promise in enhancing the absorption of tylvalosin. The detailed experimental protocols and compiled data in this guide provide a valuable resource for researchers and professionals in the field of veterinary drug development, aiding in the design of future studies and the optimization of therapeutic regimens for this important macrolide antibiotic. Further research focusing on tissue distribution and metabolism will provide a more complete understanding of the disposition of this compound in broiler chickens.

References

- 1. scialert.net [scialert.net]

- 2. doaj.org [doaj.org]

- 3. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]

- 4. Frontiers | Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration [frontiersin.org]

- 5. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijmpronline.com [ijmpronline.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Pharmacokinetic Comparison of this compound Nanocrystal Suspension and Soluble Powder in Broiler Chickens After Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens [mdpi.com]

Methodological & Application

HPLC method for quantification of tylvalosin tartrate in animal feed

An HPLC-UV method for the precise quantification of tylvalosin tartrate in medicated animal feed is essential for ensuring correct dosage and monitoring for regulatory compliance. This application note details a robust and validated method, including comprehensive protocols for sample preparation, chromatographic analysis, and method validation.

Introduction

Tylvalosin is a third-generation macrolide antibiotic used in veterinary medicine to treat respiratory and enteric bacterial infections in swine and poultry.[1] It is typically administered as this compound in medicated feed. Accurate quantification of tylvalosin in these feeds is critical to guarantee therapeutic efficacy and prevent the development of antibiotic resistance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and cost-effective technique for this purpose.[2][3][4] This document provides a detailed protocol for the extraction and subsequent HPLC quantification of tylvalosin from a complex animal feed matrix.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (Sigma-Aldrich or equivalent)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (ACS Grade)

-

n-Hexane (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm, PTFE or nylon)

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C in the dark.[3]

-

Intermediate Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation Protocol

This protocol is adapted from established methods for extracting tylosin from animal feed.[2]

-

Homogenization: Obtain a representative sample of the medicated animal feed and grind it to a fine, uniform powder.

-

Extraction:

-

Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes to separate the supernatant from the solid feed matrix.[2]

-

Liquid-Liquid Cleanup:

-

Final Preparation: Carefully collect the aqueous (lower) layer, pass it through a 0.45 µm syringe filter, and transfer it to an HPLC vial for analysis.

HPLC Instrumentation and Conditions

-

Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A gradient elution using 0.05M formic acid in water (Eluent A) and 0.05M formic acid in acetonitrile (Eluent B) is recommended for optimal separation from matrix components.[2] Alternatively, an isocratic mobile phase of Acetonitrile and Water (e.g., 90:10 v/v) can be used for simpler setups.[4]

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 20 µL.

-

Column Temperature: 35°C.[2]

Method Validation and Data Presentation

The described analytical method should be validated according to ICH guidelines to ensure its suitability for routine use.[3][6] Key validation parameters are summarized below.

Quantitative Data Summary

The following tables present typical performance data for a validated HPLC method for tylvalosin analysis in animal feed, based on published literature.[2]

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.05 - 2.0 mg/kg |

| Correlation Coefficient (r²) | > 0.998[2] |

| Limit of Detection (LOD) | 0.035 mg/kg[2] |

| Limit of Quantification (LOQ) | 0.05 mg/kg[2] |

Table 2: Accuracy and Precision

| Fortification Level | Recovery (%) | Repeatability (RSDr, %) | Within-Lab Reproducibility (RSDR, %) |

| Low | 78.9 - 108.3[2] | < 10%[2] | < 10%[2] |

| Medium | 78.9 - 108.3[2] | < 10%[2] | < 10%[2] |

| High | 78.9 - 108.3[2] | < 10%[2] | < 10%[2] |

Visualizations

Experimental Workflow

The overall process from sample receipt to final analysis is depicted in the following workflow diagram.

Caption: Workflow for this compound Quantification in Animal Feed.

Method Validation Parameters

The logical relationship between key method validation parameters demonstrates how they collectively ensure the method is reliable and fit for purpose.

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The HPLC method detailed in this application note is a specific, accurate, and precise procedure for the quantification of this compound in animal feed. The sample preparation protocol effectively extracts the analyte while minimizing matrix interference. The method's performance, as demonstrated by validation data, confirms its suitability for routine quality control analysis in a laboratory setting, ensuring that medicated feeds meet manufacturing specifications and regulatory requirements.

References

- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]

- 4. ijpar.com [ijpar.com]

- 5. veterinaryworld.org [veterinaryworld.org]

- 6. doaj.org [doaj.org]

Application Note: UPLC-MS/MS Protocol for Detecting Tylvalosin Tartrate Residues in Swine Tissue

Abstract

This application note provides a detailed protocol for the quantification of tylvalosin tartrate residues in various swine tissues, including muscle, liver, kidney, and fat. The methodology utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for the detection of veterinary drug residues. This protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety, ensuring compliance with regulatory limits. The described sample preparation procedure, chromatographic conditions, and mass spectrometric parameters are designed for robust and reliable quantification.

Introduction

Tylvalosin is a macrolide antibiotic used in veterinary medicine to treat respiratory and enteric diseases in swine and poultry[1]. The use of this antibiotic can lead to the presence of residues in edible tissues, which necessitates sensitive and accurate analytical methods to ensure food safety and adherence to maximum residue limits (MRLs). The European Union has established an MRL for tylosin A (a related compound) in porcine tissues (muscle, liver, kidney, and fat) of 100 µg/kg[2]. This protocol details a UPLC-MS/MS method for the determination of this compound in swine tissues, offering high sensitivity and specificity.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard

-

Tylosin Tartrate-d3 (or other suitable internal standard)

-

Acetonitrile (ACN), HPLC or MS grade

-

Methanol (MeOH), HPLC or MS grade

-

Formic acid (FA), 98-100%

-

Ammonium acetate

-

Water, ultrapure (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

0.45 µm syringe filters

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol or mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation

A generic workflow for sample preparation is outlined below. Specific modifications for different tissue types are noted.

Caption: Experimental workflow for this compound analysis in swine tissue.

-

Homogenization: Weigh 2 g (± 0.1 g) of thawed and minced swine tissue into a 50 mL centrifuge tube.

-

Fortification: Spike the sample with the internal standard working solution and allow it to stand for 15 minutes.

-

Extraction:

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Homogenize for 1 minute using a high-speed homogenizer.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Cleanup (for Liver and Fat):

-

For fatty tissues, a defatting step with n-hexane may be necessary after the initial extraction.

-

Alternatively, a solid-phase extraction (SPE) cleanup can be employed for complex matrices like the liver. Condition the SPE cartridge with methanol and water, load the supernatant, wash with water, and elute with methanol.

-

-

Evaporation and Reconstitution:

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex for 30 seconds to dissolve the residue.

-

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC I-Class PLUS or equivalent. Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent. Column Temperature: 40°C Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.3 mL/min Injection Volume: 5 µL

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | 6 |

| 8.0 | 5 | 95 | 6 |

| 10.0 | 5 | 95 | 6 |

| 10.1 | 95 | 5 | 6 |

| 12.0 | 95 | 5 | 6 |

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr

MS/MS Transitions (SRM):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Tylvalosin (Quantifier) | 916.5 | 174.1 | 40 | 25 |

| Tylvalosin (Qualifier) | 916.5 | 743.4 | 40 | 20 |

| Tylosin-d3 (IS) | 919.5 | 174.1 | 40 | 25 |

Note: MS/MS parameters should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

The following tables summarize the typical performance characteristics of this method.

Table 1: Linearity and Limits of Detection/Quantification

| Parameter | Value |

| Linearity Range | 0.5 - 200 µg/kg |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

Table 2: Recovery and Precision in Different Swine Tissues (n=6)

| Tissue | Spiking Level (µg/kg) | Mean Recovery (%) | RSDr (%) |

| Muscle | 50 | 92.5 | 5.8 |

| 100 | 95.1 | 4.2 | |

| 200 | 94.3 | 4.5 | |

| Liver | 50 | 85.7 | 8.1 |

| 100 | 88.2 | 6.5 | |

| 200 | 89.5 | 6.1 | |

| Kidney | 50 | 90.3 | 6.2 |

| 100 | 93.6 | 5.1 | |

| 200 | 92.8 | 5.5 | |

| Fat | 50 | 82.4 | 9.5 |

| 100 | 85.1 | 7.8 | |

| 200 | 86.3 | 7.2 |

RSDr: Relative Standard Deviation for repeatability.

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow from sample to result.

Caption: Logical flow of the UPLC-MS/MS analysis for this compound.

Conclusion

The described UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound residues in swine muscle, liver, kidney, and fat. The protocol is robust, with acceptable recovery and precision across all tissue types, making it suitable for routine monitoring and regulatory compliance. The detailed experimental steps and performance data presented in this application note should enable other laboratories to successfully implement this analytical method.

References

Application Notes and Protocols for an Experimental Model of Porcine Proliferative Enteropathy to Evaluate Tylvalosin Tartrate Efficacy

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to induce Porcine Proliferative Enteropathy (PPE), caused by Lawsonia intracellularis, in an experimental setting. The described model is suitable for evaluating the efficacy of therapeutic agents, such as tylvalosin tartrate.

Introduction

Porcine Proliferative Enteropathy (PPE), commonly known as ileitis, is a widespread enteric disease in swine, leading to significant economic losses due to reduced weight gain, diarrhea, and in acute cases, mortality.[1][2][3] The causative agent is Lawsonia intracellularis, an obligate intracellular bacterium that infects the crypt enterocytes of the ileum and sometimes the colon, causing proliferation of these cells and thickening of the intestinal mucosa.[2][4][5][6][7][8] The disease manifests in chronic (porcine intestinal adenomatosis), acute (proliferative hemorrhagic enteropathy), and subclinical forms.[2][3]

This compound, a macrolide antibiotic, has demonstrated efficacy against L. intracellularis.[1][9][10][11] Macrolides function by inhibiting bacterial protein synthesis.[11][12] Due to their lipophilic nature, they can effectively penetrate host cell membranes to target the intracellular bacteria.[1] This experimental model provides a standardized method to study the pathogenesis of PPE and assess the in vivo efficacy of this compound.

Experimental Protocols

Animal Selection and Acclimation

-

Species: Domestic swine (Sus scrofa domesticus).

-

Age: 35-day-old weaned pigs are commonly used.[1]

-

Health Status: Animals must be sourced from a herd free of PPE and other major swine pathogens, including Mycoplasma hyopneumoniae, Actinobacillus pleuropneumoniae, and Brachyspira hyodysenteriae.[10]

-

Acclimation Period: A minimum of a 13-day acclimation period is recommended to allow pigs to adapt to the new environment and diet.[13] During this period, animals should be monitored daily for any signs of illness.

Inoculum Preparation and Challenge

-

Inoculum Source: A pure culture of a virulent strain of Lawsonia intracellularis is required.[14][15] Alternatively, an intestinal mucosal homogenate from pigs with confirmed clinical signs of PPE can be used.[6][16]

-

Inoculum Titration: The concentration of L. intracellularis in the inoculum should be quantified, for example, by qPCR. A typical challenge dose can be around 1.2 x 10⁸ organisms per pig.[13]

-

Challenge Procedure: Pigs are orally inoculated. This can be achieved by administering the inoculum directly into the back of the mouth using a syringe.[16] The total dose may be divided and administered over two consecutive days.[13]

Treatment Groups and Administration

-

Control Group (Challenged, Unmedicated): This group is challenged with L. intracellularis but receives a non-medicated feed or water.

-

Treatment Group (Challenged, Medicated): This group is challenged with L. intracellularis and receives feed or drinking water medicated with this compound.

-

Negative Control Group (Unchallenged, Unmedicated): This group is sham-inoculated with a placebo and receives non-medicated feed or water.

-

This compound Administration:

-

In-feed: A common dosage is 4.25 mg tylvalosin per kg bodyweight per day for 10 consecutive days.[17][18] This can be achieved by incorporating tylvalosin into the feed at a concentration of 50 ppm.[1][9][10] Treatment can commence the day before the challenge and continue for a specified period, for instance, 14 days.[1][9][10]

-

In-water: An alternative is administration via drinking water at a concentration of 50 ppm for five consecutive days.[12][19]

-

Monitoring and Data Collection

-

Clinical Signs: Pigs should be monitored daily for clinical signs of PPE, including diarrhea, anorexia, and lethargy.[2] Fecal consistency can be scored using a numerical scale (e.g., 1 = normal, 2 = semi-solid, 3 = watery).[13]

-

Performance Parameters: Body weight and feed consumption should be recorded regularly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[1][9]

-

Fecal Shedding: Fecal samples can be collected at various time points post-inoculation to quantify the shedding of L. intracellularis using PCR.[14]

-

Serology: Blood samples can be collected to measure the serological IgG response to L. intracellularis.[14]

Post-mortem Examination and Sample Collection

-

Necropsy: Pigs are humanely euthanized at a predetermined time point post-inoculation (e.g., 20 or 21 days).[1][9][16]

-

Gross Lesions: The intestines, particularly the terminal ileum, should be examined for gross lesions characteristic of PPE, such as mucosal thickening ("garden-hose gut").[2][20] The length of the affected intestine should be measured.[1][9]

-

Histopathology and Immunohistochemistry (IHC): Sections of the ileum should be collected for histopathological examination to confirm the presence of crypt hyperplasia and for IHC to detect L. intracellularis antigen within the lesions.[1][9][20][21]

Data Presentation

The following tables summarize the expected outcomes from a this compound efficacy study using this experimental model.

Table 1: Performance Parameters

| Parameter | Control Group (Challenged, Unmedicated) | Treatment Group (this compound) |

| Average Daily Gain ( g/day ) | Lower | Higher |

| Average Daily Feed Intake ( g/day ) | Lower | Higher |

| Feed Conversion Ratio | Higher (less efficient) | Lower (more efficient) |

Table 2: Clinical and Pathological Findings

| Parameter | Control Group (Challenged, Unmedicated) | Treatment Group (this compound) |

| Incidence of Diarrhea (%) | High | Low |

| Mean Fecal Score | Higher | Lower |

| Average Length of Intestinal Lesions (cm) | Significantly longer | Significantly shorter |

| Percentage of IHC-Positive Pigs (%) | High | Low |

| L. intracellularis Fecal Shedding (log10 organisms/gram) | High | Significantly lower |

Visualizations

Caption: Experimental workflow for inducing PPE and evaluating this compound efficacy.

Caption: Simplified mechanism of action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Porcine Proliferative Enteropathy - Pork Information Gateway [porkgateway.org]

- 3. - NADIS [nadis.org.uk]

- 4. Porcine Proliferative Enteropathy [addl.purdue.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Lawsonia intracellularis: Revisiting the Disease Ecology and Control of This Fastidious Pathogen in Pigs [frontiersin.org]

- 7. Oral Vaccination Reduces the Effects of Lawsonia intracellularis Challenge on the Swine Small and Large Intestine Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Oral Vaccination Reduces the Effects of Lawsonia intracellularis Challenge on the Swine Small and Large Intestine Microbiome [frontiersin.org]

- 9. Use of tylvalosin-medicated feed to control porcine proliferative enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ec.europa.eu [ec.europa.eu]

- 12. pharmgate.com [pharmgate.com]

- 13. researchgate.net [researchgate.net]

- 14. Attenuation of virulence of Lawsonia intracellularis after in vitro passages and its effects on the experimental reproduction of porcine proliferative enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DSpace [dr.lib.iastate.edu]

- 16. A novel inactivated vaccine against Lawsonia intracellularis induces rapid induction of humoral immunity, reduction of bacterial shedding and provides robust gut barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ec.europa.eu [ec.europa.eu]

- 18. ec.europa.eu [ec.europa.eu]

- 19. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 20. Proliferative Enteritis – Swine Disease Manual [webhost-dev.cvm.iastate.edu]

- 21. Proliferative enteropathy: a global enteric disease of pigs caused by Lawsonia intracellularis | Animal Health Research Reviews | Cambridge Core [cambridge.org]

Application Notes and Protocols for Evaluating the Antiviral Effects of Tylvalosin Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylvalosin tartrate, a third-generation macrolide antibiotic, has demonstrated significant antiviral properties, particularly against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[1][2][3][4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture assays to evaluate the antiviral efficacy of this compound. The information is intended to guide researchers in the consistent and effective assessment of this compound's potential as an antiviral agent.

This compound has been shown to inhibit PRRSV proliferation in a dose-dependent manner in vitro.[3][4] It is important to note that this compound does not exhibit direct virucidal effects but rather achieves its antiviral activity through long-term action on the host cells during viral proliferation.[1][4] Studies have indicated that it can interfere with multiple stages of the PRRSV life cycle, including replication.[1][8][9] Furthermore, tylvalosin has been observed to modulate host cell signaling pathways, such as the PI3K-Akt and NF-κB pathways, and up-regulate the expression of antiviral genes.[3][5][10]

Data Presentation: Quantitative Analysis of this compound's Antiviral Activity

The following tables summarize key quantitative data from in vitro studies on the antiviral effects of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Concentration | Incubation Time | Cell Viability (%) | Reference |

| MARC-145 | CCK-8 | Up to 50 µg/mL | 36 h | ~100% | [4] |

| Primary PAMs | CCK-8 | 20 µg/mL (Tyl A) | 36 h | Significantly Reduced | [4] |

| Primary PAMs | CCK-8 | 40 µg/mL (Tyl B & C) | 36 h | Significantly Reduced | [4] |

Note: Tyl A, B, and C refer to this compound from three different producers.[4]

Table 2: Antiviral Efficacy of this compound against PRRSV

| Cell Line | PRRSV Strain | Assay | This compound Concentration (µg/mL) | Inhibition of Viral Proliferation | Reference |

| MARC-145 | RvJX-Nsp2325-HiBiT | Luciferase Assay | 1 | Inhibition observed | [4] |

| MARC-145 | RvJX-Nsp2325-HiBiT | Luciferase Assay | 40 | >90% reduction | [1][4] |

| MARC-145 | Various isolates | TCID50 | 1 | Virus yield reduction | [11] |

| PAMs | NADC30-like & NADC34-like | IFA | 15 | Significant inhibition | [5] |

PAMs: Porcine Alveolar Macrophages IFA: Immunofluorescence Assay TCID50: 50% Tissue Culture Infectious Dose

Experimental Protocols

Cell Viability Assay (Cytotoxicity)

This protocol is essential to determine the non-toxic concentration range of this compound for subsequent antiviral assays.

Materials:

-

MARC-145 cells or primary Porcine Alveolar Macrophages (PAMs)[4]

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640[4]

-

Fetal Bovine Serum (FBS)[4]

-

Penicillin and Streptomycin[4]

-

This compound soluble powder[4]

-

Cell Counting Kit-8 (CCK-8)[4]

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)[4]

Procedure:

-

Seed MARC-145 cells or PAMs in 96-well plates at an appropriate density.[4]

-

Prepare a stock solution of this compound (e.g., 2 mg/mL in sterile water) and sterilize by filtration (0.22 µm filter).[4]

-

Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 1 to 100 µg/mL.[4]

-

Remove the growth medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a negative control group with medium only.[4]

-

Incubate the plates for 36 hours at 37°C in a 5% CO2 incubator.[4]

-

Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Virus Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of this compound.

Materials:

-

MARC-145 cells[11]

-

PRRSV stock

-

This compound

-

DMEM with 2% FBS[4]

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)[4]

Procedure:

-

Seed MARC-145 cells in 96-well plates and grow to 50-60% confluency.[11]

-

Pre-treat the cells with a non-toxic concentration of this compound (e.g., 1 µg/mL) for 4 hours.[11]

-

Infect the cells with PRRSV at a specific Multiplicity of Infection (MOI).

-

After infection (e.g., 20 hours), harvest the cell culture supernatant.[11]

-

Perform three freeze-thaw cycles to release intracellular virus particles.[11]

-

Create ten-fold serial dilutions of the harvested virus supernatant (10-1 to 10-10).[11]

-

Add the dilutions to fresh MARC-145 cells in a 96-well plate (four wells per dilution).[11]

-

Incubate for 5-7 days and observe for cytopathic effect (CPE).[11]

-

Calculate the 50% Tissue Culture Infectious Dose (TCID50) using the Reed-Muench method.[11]

-

Compare the viral titers between the tylvalosin-treated and untreated groups to determine the log reduction.

Luciferase-Based Reporter Assay

This high-throughput assay allows for the rapid assessment of viral replication using a recombinant virus expressing a luciferase reporter gene.

Materials:

-

MARC-145 cells[4]

-

Recombinant PRRSV expressing NanoLuc luciferase (e.g., RvJX-Nsp2325-HiBiT)[4]

-

This compound

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Seed MARC-145 cells in an appropriate plate format (e.g., 96-well).

-

Treat the cells with various concentrations of this compound.

-

Infect the cells with the recombinant luciferase-expressing PRRSV.

-

Incubate for a defined period (e.g., 36 hours).[4]

-

Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

A decrease in luciferase activity in treated cells compared to untreated controls indicates inhibition of viral replication.[4]

Immunofluorescence Assay (IFA)

IFA is used to visualize and quantify the percentage of infected cells.

Materials:

-

PRRSV

-

This compound

-

Primary antibody against a PRRSV protein (e.g., N protein)

-

Fluorescently labeled secondary antibody

-

Fixation and permeabilization buffers

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate.

-

Conduct the experiment with different treatment conditions (pre-treatment, co-treatment, or post-treatment with this compound).[5]

-

At a specific time post-infection (e.g., 36 hours), fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[5]

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

Incubate with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

The reduction in the number of fluorescent cells in the treated groups compared to the control indicates antiviral activity.[4]

Visualizations

Experimental Workflow for Antiviral Assays

Caption: Workflow for evaluating the antiviral effects of this compound.

Signaling Pathways Modulated by this compound

Caption: Signaling pathways affected by this compound during viral infection.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Evaluating anti-viral effect of this compound on porcine reproductive and respiratory syndrome virus and analyzing the related gene regulation by transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Tylvalosin, a macrolide antibiotic, inhibits the in-vitro replication of European and American porcine reproductive and respiratory syndrome virus viruses | Semantic Scholar [semanticscholar.org]

- 8. This compound inhibits the replication stage of the porcine reproductive and respiratory syndrome virus life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. library-collections-search.westminster.ac.uk [library-collections-search.westminster.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tylvalosin Tartrate against Brachyspira hyodysenteriae

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brachyspira hyodysenteriae, an anaerobic spirochete, is the causative agent of swine dysentery, a mucohemorrhagic diarrheal disease that leads to significant economic losses in the swine industry.[1][2][3] Tylvalosin, a macrolide antibiotic, is used for the treatment and control of this disease.[3] Determining the Minimum Inhibitory Concentration (MIC) of tylvalosin tartrate against clinical isolates of B. hyodysenteriae is crucial for monitoring antimicrobial resistance, guiding therapeutic strategies, and for the development of new antimicrobial agents.

This document provides detailed protocols for determining the MIC of this compound against B. hyodysenteriae using both the agar dilution and broth microdilution methods, in alignment with established guidelines for anaerobic bacteria.[4][5][6]

Data Presentation: MIC of Tylvalosin and Other Antimicrobials against Brachyspira hyodysenteriae

The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values for tylvalosin and other relevant antimicrobial agents against B. hyodysenteriae, as reported in various studies. These values are essential for interpreting susceptibility patterns and monitoring for resistance trends.

| Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Tylvalosin | ≤0.25 - 32 | 4 | 8 - 32 | [7][8][9][10] |

| Tylosin | ≤2 - >128 | >128 | >128 | [1][2][7][8] |

| Tiamulin | ≤0.06 - >8 | 0.25 - 0.5 | 1 - 8 | [1][7][8][11] |

| Valnemulin | 0.031 - >4 | - | >4 | [7][8] |

| Doxycycline | ≤0.12 - 16 | - | 2 - 8 | [1][7][8][12] |

| Lincomycin | ≤0.5 - 64 | - | 32 - >64 | [1][2][7][8] |

Note: MIC values can vary depending on the geographical origin of the isolates and the specific methodology used.

Experimental Protocols

Two primary methods for determining the MIC for the fastidious anaerobe B. hyodysenteriae are the agar dilution method and the broth microdilution method.[4][9][11]

Agar Dilution Method

The agar dilution method is considered a reference standard for anaerobic bacteria.[4][6]

a. Media and Reagents:

-

Growth Medium: Trypticase Soy Agar (TSA) or Wilkins-Chalgren Anaerobic Agar supplemented with 5% defibrinated sheep blood.[12][13]

-

Broth for Inoculum: Tryptose Soya Broth (TSB) or Brain Heart Infusion (BHI) broth.[12]

-

This compound Stock Solution: Prepare a stock solution of known concentration in a suitable solvent and sterilize by filtration.

-

Anaerobic Incubation System: Anaerobic jars or a workstation capable of maintaining an atmosphere of N₂ (80%), CO₂ (10%), and H₂ (10%).[14]

b. Protocol:

-

Preparation of Antimicrobial Plates:

-

Prepare a series of two-fold dilutions of this compound from the stock solution.

-